molecular formula C8H7N3O2 B13847546 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

Cat. No.: B13847546
M. Wt: 177.16 g/mol
InChI Key: MYCLKRGBPOEHAU-UHFFFAOYSA-N
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Description

2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core . Subsequent functionalization at the 3-position with acetic acid can be achieved through various strategies, including nucleophilic substitution and coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. For example, the use of amorphous carbon-supported sulfonic acid as a catalyst has been reported to improve the yield and efficiency of the synthesis . This method offers advantages such as low cost, non-toxicity, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid involves its interaction with molecular targets such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The binding interactions with TRKs are facilitated by the compound’s ability to fit into the kinase’s active site, blocking its activity.

Comparison with Similar Compounds

Uniqueness: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature enhances its potential as a versatile building block for the synthesis of various derivatives with distinct biological activities.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3,6H,4H2,(H,12,13)

InChI Key

MYCLKRGBPOEHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NC2CC(=O)O

Origin of Product

United States

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